molecular formula C13H7F3O2 B1393317 4-(3,4-Difluorophenyl)-2-fluorobenzoic acid CAS No. 1179174-66-3

4-(3,4-Difluorophenyl)-2-fluorobenzoic acid

Cat. No. B1393317
CAS RN: 1179174-66-3
M. Wt: 252.19 g/mol
InChI Key: QROQRVRKULCUAQ-UHFFFAOYSA-N
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Description

“4-(3,4-Difluorophenyl)-2-fluorobenzoic acid” is a chemical compound that is part of the boronic acid family . It is used as a building block in the synthesis of several organic compounds .


Synthesis Analysis

The synthesis of this compound involves various chemical reactions. For instance, it can be used to prepare fluorinated biaryl derivatives via Suzuki cross-coupling reaction with aryl and heteroaryl halides . It can also be used to produce flurodiarylmethanols by reacting with aryl aldehydes using a Ni catalyst .


Molecular Structure Analysis

The molecular formula of “this compound” is CHBFO . It has an average mass of 157.911 Da and a mono-isotopic mass of 158.035065 Da .


Chemical Reactions Analysis

This compound is involved in various chemical reactions. For example, it participates in Suzuki cross-coupling reactions with aryl and heteroaryl halides . It is also involved in oxo directing Liebeskind-Srogl cross-coupling reactions with gem-dihaloolefin-type α-oxo ketene dithioacetals .


Physical And Chemical Properties Analysis

The compound has a density of 1.4±0.1 g/cm³ . Its boiling point is 265.4±50.0 °C at 760 mmHg . The compound has a vapour pressure of 0.0±0.6 mmHg at 25°C . The enthalpy of vaporization is 53.2±3.0 kJ/mol . The flash point is 114.3±30.1 °C .

Scientific Research Applications

  • Material Science Applications :

    • Conductivity Enhancement in Organic Electronics : Tan, Zhou, Ji, Huang, & Chen (2016) explored the modification of poly(3,4-ethylenedioxythiophene):poly(styrene sulfonate) (PEDOT:PSS) using halobenzoic acids, including 4-fluorobenzoic acid. This modification significantly improved conductivity, demonstrating potential applications in organic solar cells and electronic devices (Tan et al., 2016).
  • Biodegradation and Environmental Studies :

    • Biodegradation by Bacteria : Schreiber, Hellwig, Dorn, Reineke, & Knackmuss (1980) studied the degradation of fluorobenzoic acids, including 4-fluorobenzoic acid, by Pseudomonas sp. B13. The bacteria utilized 4-fluorobenzoic acid and completely degraded it, suggesting its potential role in bioremediation (Schreiber et al., 1980).
  • Medical and Pharmaceutical Research :

    • Drug Synthesis and Imaging : Sutcliffe-Goulden, O'Doherty, Marsden, Hart, Marshall, & Bansal (2002) developed a method for radiolabeling short peptides with 18F using 4-fluorobenzoic acid for positron emission tomography (PET). This illustrates the compound's utility in medical imaging and drug development (Sutcliffe-Goulden et al., 2002).
  • Chemical Synthesis and Industrial Applications :

    • Liquid Crystal Formulation : Ziobro, Kula, Dziaduszek, Filipowicz, Dabrowski, Parka, Czub, Urban, & Wu (2009) discussed the mesomorphic and dielectric properties of fluorosubstituted esters, including compounds derived from 3,4-difluorophenyl, in the formulation of nematic mixtures for liquid crystal displays. This demonstrates the compound's relevance in advanced material manufacturing (Ziobro et al., 2009).

Mechanism of Action

Target of Action

Similar compounds such as 3,4-difluorophenyl isocyanate and 3,4-Difluorophenylboronic acid have been used as reagents in various chemical reactions, suggesting that they may interact with a wide range of molecular targets.

Biochemical Pathways

Similar compounds have been used in the synthesis of fluorinated biaryl derivatives via suzuki cross-coupling reactions , suggesting that they may affect pathways involving these compounds.

Biochemical Analysis

Biochemical Properties

4-(3,4-Difluorophenyl)-2-fluorobenzoic acid plays a crucial role in biochemical reactions, particularly in the synthesis of fluorinated biaryl derivatives via Suzuki cross-coupling reactions with aryl and heteroaryl halides . This compound interacts with various enzymes and proteins, including those involved in the Suzuki-Miyaura cross-coupling reactions, which are catalyzed by palladium complexes. The nature of these interactions involves the formation of carbon-carbon bonds, which are essential for the synthesis of complex organic molecules. Additionally, this compound can interact with other biomolecules, such as nucleophiles, through substitution reactions .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are significant. This compound has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, in studies involving HeLa and CCRF-CEM cell lines, this compound exhibited cytostatic activity, indicating its potential to inhibit cell proliferation . This effect is likely mediated through the modulation of specific signaling pathways and the alteration of gene expression patterns, which can lead to changes in cellular metabolism and function.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, such as enzymes and proteins. For example, in Suzuki-Miyaura cross-coupling reactions, this compound binds to palladium catalysts, facilitating the formation of carbon-carbon bonds . Additionally, this compound can act as an enzyme inhibitor or activator, depending on the specific biochemical context. Changes in gene expression induced by this compound can further contribute to its overall biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound’s stability and degradation are important factors to consider when evaluating its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may undergo degradation over extended periods . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential impacts on cellular function, including sustained inhibition of cell proliferation and alterations in metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as the inhibition of tumor growth or the modulation of specific biochemical pathways . At higher doses, this compound can induce toxic or adverse effects, including cytotoxicity and organ damage. Threshold effects observed in these studies highlight the importance of careful dosage optimization to achieve the desired therapeutic outcomes while minimizing potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can influence metabolic flux and metabolite levels by modulating the activity of enzymes involved in its metabolism . For instance, it may undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, leading to the formation of metabolites that can further interact with cellular components.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biochemical effects. This compound can be transported across cell membranes through specific transporters or passive diffusion . Once inside the cells, this compound may interact with binding proteins that facilitate its localization and accumulation in specific cellular compartments. These interactions can influence the compound’s overall bioavailability and efficacy.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can influence gene expression, or to the mitochondria, where it can affect cellular metabolism. The precise subcellular localization of this compound can determine its specific biochemical effects and interactions with cellular components.

properties

IUPAC Name

4-(3,4-difluorophenyl)-2-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7F3O2/c14-10-4-2-8(6-12(10)16)7-1-3-9(13(17)18)11(15)5-7/h1-6H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QROQRVRKULCUAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=C(C=C2)F)F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30681240
Record name 3,3',4'-Trifluoro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30681240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1179174-66-3
Record name 3,3',4'-Trifluoro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30681240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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